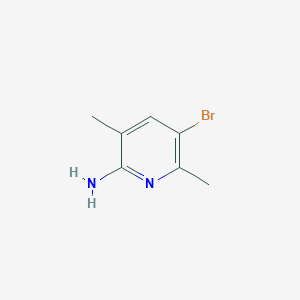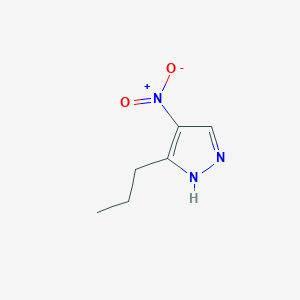
5-Bromo-3,6-dimethylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3,6-dimethylpyridin-2-amine is a chemical compound with the CAS Number: 221135-63-3 . It has a molecular weight of 201.07 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C7H9BrN2/c1-4-3-6 (8)5 (2)10-7 (4)9/h3H,1-2H3, (H2,9,10) .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
5-Bromo-3,6-dimethylpyridin-2-amine has been used in a variety of scientific research applications. It has been used in the synthesis of drugs such as antibiotics, anti-inflammatory agents, and antifungals. It has also been used in the synthesis of agrochemicals, dyes, and other specialty chemicals. In addition, this compound has been used in the synthesis of polymers and in the synthesis of biopolymers.
Wirkmechanismus
Target of Action
Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors, due to their structural similarity to natural biomolecules .
Mode of Action
It’s known that pyridine derivatives can act as nucleophiles, attacking electrophilic carbon atoms in other molecules . This property allows them to participate in various chemical reactions, potentially leading to changes in the function of their targets.
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 1.91 (iLOGP), 1.96 (XLOGP3), 2.05 (WLOGP), 1.65 (MLOGP), and 2.2 (SILICOS-IT), with a consensus Log Po/w of 1.95 .
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using 5-Bromo-3,6-dimethylpyridin-2-amine in lab experiments is its low cost and wide availability. In addition, this compound is relatively stable and easy to handle. The main limitation of using this compound in lab experiments is that it is a relatively weak inhibitor of cyclooxygenase and lipoxygenase, and therefore may not be suitable for some applications.
Zukünftige Richtungen
There are several potential future directions for the use of 5-Bromo-3,6-dimethylpyridin-2-amine in scientific research. For example, this compound could be used in the synthesis of new drugs or agrochemicals. In addition, this compound could be used to study the mechanisms of action of cyclooxygenase and lipoxygenase. Furthermore, this compound could be used to study the effects of prostaglandins and leukotrienes on various physiological processes. Finally, this compound could be used to develop new methods of synthesizing polymers and biopolymers.
Synthesemethoden
5-Bromo-3,6-dimethylpyridin-2-amine can be synthesized using a variety of methods. The most commonly used method is the condensation reaction of pyridine with bromoacetaldehyde. This reaction yields a mixture of this compound and 3-Br-DMP, which can then be separated by column chromatography. Other methods of synthesis include the reaction of pyridine with bromoacetic acid, the reaction of pyridine with bromoacetyl bromide, and the reaction of pyridine with bromoacetamide.
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315-H319-H335, which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
5-bromo-3,6-dimethylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-3-6(8)5(2)10-7(4)9/h3H,1-2H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZYOBZOVULXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1N)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-isopropyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2948885.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2948887.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2948889.png)



![N-(2,4-dimethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2948897.png)
